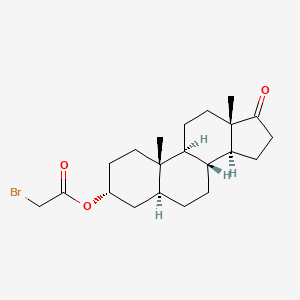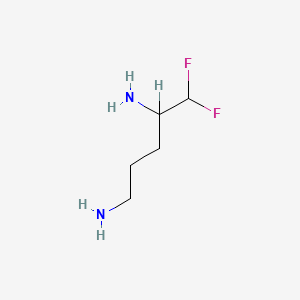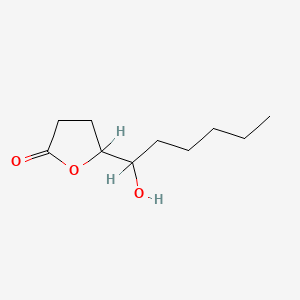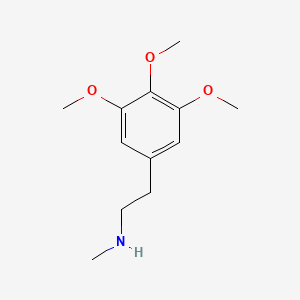![molecular formula C20H18O3 B1201497 (1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol CAS No. 86941-58-4](/img/structure/B1201497.png)
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Aalpha, 2beta, 3alpha, 11calpha)-1a, 2, 3, 11C-tetrahydro-6, 11-dimethylbenzo[6, 7]phenanthro[3, 4-b]oxirene-2, 3-diol belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached (1Aalpha, 2beta, 3alpha, 11calpha)-1a, 2, 3, 11C-tetrahydro-6, 11-dimethylbenzo[6, 7]phenanthro[3, 4-b]oxirene-2, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol is a phenanthrol.
Applications De Recherche Scientifique
Mechanistic Study of Dihydroflavin Reductive Cleavage
- Dihydroflavins, which share structural similarities with the mentioned compound, exhibit nucleophilic reactivity comparable to the thiolate anion, showcasing potential in chemical reactions involving covalent adduct formation with tetrahydronaphthalene epoxides (Lee & Fisher, 2000).
Route to Phenanthrene Derivatives
- The compound's structural framework relates to phenanthrene derivatives, which can be synthesized through reactions involving various dienophiles and subsequent transformations, illustrating applications in synthetic chemistry (Giuffrida et al., 1994).
Importance of Stereochemistry in Biological Activity
- Investigations on similar compounds demonstrate the significance of stereochemistry in biological activities, such as inhibition of cell proliferation in certain diseases, indicating potential applications in medicinal chemistry (Thibeault et al., 2008).
Impact of Methyl Groups on Molecular Structure
- Studies on related compounds reveal the influence of methyl groups on molecular structure and properties, indicating potential applications in understanding molecular interactions and designing molecules with desired characteristics (Lakshman et al., 2000).
Understanding the Functionalization of Unactivated Carbons
- Research demonstrates the potential for direct remote functionalization of unactivated carbons in certain derivatives, offering insights into chemical transformations relevant to pharmaceutical and material sciences (Iida et al., 2003).
Novel Approaches to Stereoselective Control
- Novel synthetic approaches involving the compound's structural relatives show promise for stereoselective control in organic synthesis, relevant for developing complex molecular architectures (Yagi et al., 2002).
Advanced Synthetic Methods
- Research involving structurally related compounds highlights advanced synthetic methods that could be applicable to the synthesis and functionalization of similar complex molecules, beneficial for pharmaceutical and material sciences (Tochtermann et al., 1975).
Understanding Biological Interactions
- Investigations into similar structures provide insights into interactions with biological receptors, illustrating potential implications in understanding molecular mechanisms relevant to pharmacology and toxicology (Molina-Molina et al., 2008).
Propriétés
Numéro CAS |
86941-58-4 |
|---|---|
Nom du produit |
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol |
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3S,5R,6R,7S)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
Clé InChI |
SZIWZGXOWBSPTO-ZGXWSNOMSA-N |
SMILES isomérique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@@H]([C@H]3O)O |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
Autres numéros CAS |
86941-58-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



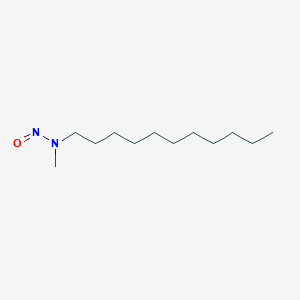
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)

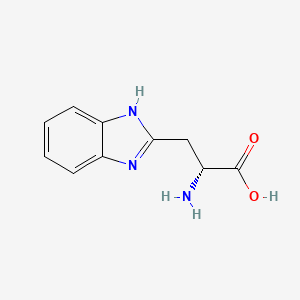
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)

